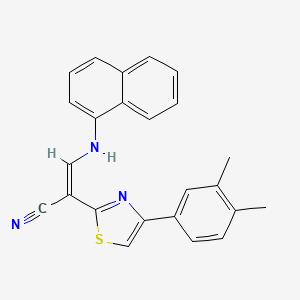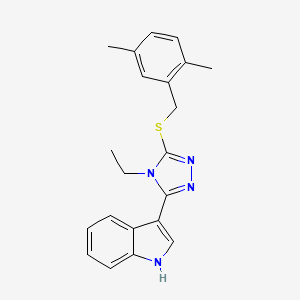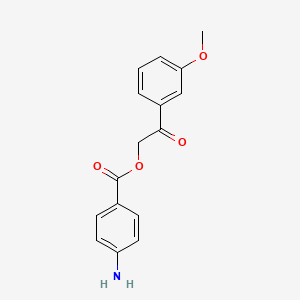
N-benzyl-2-(5-cyclopropyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-2-(5-cyclopropyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-phenylacetamide is a useful research compound. Its molecular formula is C26H28N4O3 and its molecular weight is 444.535. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Research on related compounds often focuses on their synthesis for various applications, including medicinal chemistry and material science. For example, the synthesis of cyclic amidines and their cyclization to produce different cyclic compounds demonstrates the chemical versatility and potential utility of these compounds in developing new chemical entities with specific properties (Partridge & Smith, 1973)[https://consensus.app/papers/cyclic-amidines-part-xxiv-cyclisation-partridge/41a3c00049b3546eaf2ae9a168d8df65/?utm_source=chatgpt].
Anticonvulsant Activity
Compounds bearing similarities to the specified molecule have been evaluated for their anticonvulsant activity. For instance, a group of N-phenylacetamide derivatives showed potential anticonvulsant effects in preclinical models (Tarikogullari et al., 2010)[https://consensus.app/papers/synthesis-activity-alkanamide-derivatives-tarikogullari/7ebc6e8d7b695cbaaf3cb153879e58f6/?utm_source=chatgpt]. This suggests that similar compounds could be explored for their therapeutic potential in treating neurological disorders.
Anticancer and Antimicrobial Activity
The cytotoxic and antimicrobial activities of novel sulfonamide derivatives have been investigated, indicating the potential of these compounds in cancer and infection treatment (Ghorab et al., 2015)[https://consensus.app/papers/cytotoxic-activity-novel-sulfonamide-derivatives-ghorab/130f7e9744355db2bd704f45b6f13d36/?utm_source=chatgpt]. Similarly, compounds with a benzylacetamide core have shown promise in anticancer activity screenings, suggesting their role in developing new anticancer agents (Bezençon et al., 2017)[https://consensus.app/papers/discovery-potent-selective-ttype-calcium-channel-blocker-bezençon/9a006faf215a51ffb4b44809717dec12/?utm_source=chatgpt].
Src Kinase Inhibitory and Anticancer Activities
N-benzyl-substituted acetamide derivatives have been synthesized and evaluated for their Src kinase inhibitory and anticancer activities, highlighting the importance of the N-benzyl substitution and the potential therapeutic applications of these compounds in cancer treatment (Fallah-Tafti et al., 2011)[https://consensus.app/papers/thiazolyl-nbenzylsubstituted-acetamide-derivatives-fallahtafti/99662e4966b6530d856ea6d808bea43b/?utm_source=chatgpt].
Propiedades
IUPAC Name |
N-benzyl-2-[5-cyclopropyl-3-(morpholine-4-carbonyl)pyrazol-1-yl]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O3/c31-25(29(22-9-5-2-6-10-22)18-20-7-3-1-4-8-20)19-30-24(21-11-12-21)17-23(27-30)26(32)28-13-15-33-16-14-28/h1-10,17,21H,11-16,18-19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJBSDJGSLGEWRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CC(=O)N(CC3=CC=CC=C3)C4=CC=CC=C4)C(=O)N5CCOCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-fluorophenyl)-2-((3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2890568.png)

![Ethyl 5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2890572.png)
![Methyl (1R,3R)-3-amino-1-hydroxyspiro[3.3]heptane-3-carboxylate;hydrochloride](/img/structure/B2890573.png)
![(E)-ethyl 3-methyl-2-((4-(pyrrolidin-1-ylsulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2890574.png)


![S-[(2Z)-2-(4-chlorophenyl)sulfonylimino-2-(naphthalen-1-ylamino)ethyl] carbamothioate](/img/structure/B2890578.png)

![N-(Cyanomethyl)-3-[(3-fluorophenoxy)methyl]benzamide](/img/structure/B2890583.png)
![4,5-dichloro-1-[3-(4,5-dichloro-1H-imidazol-1-yl)propyl]-1H-imidazole](/img/structure/B2890584.png)
![(Z)-N-(4-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2890585.png)

![2-[(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)methyl]-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2890590.png)
